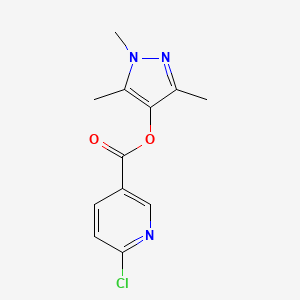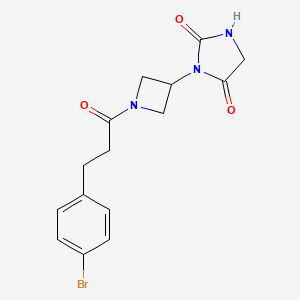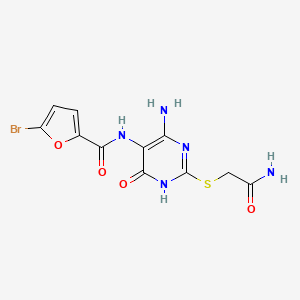
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that play a role in disease progression. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies could be conducted to explore its potential applications in other scientific research fields, such as materials science and catalysis.
Méthodes De Synthèse
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate can be synthesized using different methods. One of the common methods is the reaction of 6-chloronicotinic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylic acid, which is then converted to the ester form using a condensing agent such as thionyl chloride or phosphorus oxychloride.
Applications De Recherche Scientifique
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate has potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated as a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-11(8(2)16(3)15-7)18-12(17)9-4-5-10(13)14-6-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXARZZSXVJCESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trimethyl-1H-pyrazol-4-yl 6-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2909594.png)

![1-(4-chlorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2909596.png)

![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2909599.png)






![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)
![N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2909616.png)